molecular formula C13H18N2O2 B11951987 N-(2,3-dimethylphenyl)morpholine-4-carboxamide

N-(2,3-dimethylphenyl)morpholine-4-carboxamide

Cat. No.: B11951987
M. Wt: 234.29 g/mol
InChI Key: DFBRPDPYZOCNCT-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)morpholine-4-carboxamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a morpholine ring attached to a carboxamide group, with a 2,3-dimethylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)morpholine-4-carboxamide typically involves the amidation of a carboxylic acid derivative with a morpholine derivative. One common method is the reaction of 2,3-dimethylbenzoic acid with morpholine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-dimethylphenyl)morpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenylmorpholine-4-carboxamide
  • N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide
  • N-(2,4-dimethylphenyl)morpholine-4-carboxamide

Uniqueness

N-(2,3-dimethylphenyl)morpholine-4-carboxamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds .

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)morpholine-4-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-10-4-3-5-12(11(10)2)14-13(16)15-6-8-17-9-7-15/h3-5H,6-9H2,1-2H3,(H,14,16)

InChI Key

DFBRPDPYZOCNCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCOCC2)C

Origin of Product

United States

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